3-Nitro-5-(phenylsulfanyl)aniline
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Overview
Description
3-Nitro-5-(phenylsulfanyl)aniline, also known as 3-nitro-5-(phenylthio)benzenamine, is an organic compound with the molecular formula C12H10N2O2S and a molecular weight of 246.28 g/mol . This compound features a nitro group (-NO2) and a phenylsulfanyl group (-SC6H5) attached to an aniline ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-5-(phenylsulfanyl)aniline typically involves the nitration of 5-(phenylsulfanyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced nitrating agents such as nitronium tetrafluoroborate or dinitrogen pentoxide can also be employed to achieve high selectivity and purity .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(phenylsulfanyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Zn/HCl, Sn/HCl, Fe/HCl
Substitution: Sodium amide (NaNH2) in liquid ammonia
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Reduction: 3-Amino-5-(phenylsulfanyl)aniline
Substitution: Various substituted anilines depending on the nucleophile used
Oxidation: 3-Nitro-5-(phenylsulfonyl)aniline
Scientific Research Applications
3-Nitro-5-(phenylsulfanyl)aniline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-nitro-5-(phenylsulfanyl)aniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects . The phenylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Nitroaniline: Lacks the phenylsulfanyl group, making it less versatile in certain synthetic applications.
5-Phenylsulfanyl-2-nitroaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3-Nitro-5-(phenylsulfanyl)aniline is unique due to the presence of both the nitro and phenylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-nitro-5-phenylsulfanylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-9-6-10(14(15)16)8-12(7-9)17-11-4-2-1-3-5-11/h1-8H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWIOFDMMGBQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351443 |
Source
|
Record name | 3-nitro-5-(phenylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208038-89-5 |
Source
|
Record name | 3-nitro-5-(phenylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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